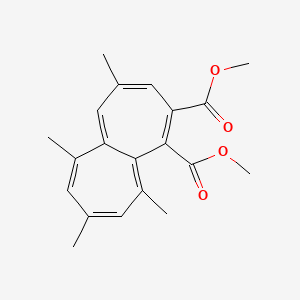
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate is an organic compound with a complex structure characterized by multiple methyl groups and ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further functionalization to introduce the ester groups and additional methyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can participate in esterification and transesterification reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved may include enzymatic processes in biological systems or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Similar compounds to Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate include:
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.
Dimethyl 2,6-naphthalenedicarboxylate: A precursor to high-performance polyesters.
Dimethyl terephthalate: Widely used in the production of polyesters and plastics. This compound is unique due to its multiple methyl groups and specific structural arrangement, which confer distinct reactivity and applications.
Propiedades
Número CAS |
105824-69-9 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-11-7-13(3)15-9-12(2)10-16(19(21)23-5)18(20(22)24-6)17(15)14(4)8-11/h7-10H,1-6H3 |
Clave InChI |
UFYHUEYIIKAUJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=CC(=CC(=C2C(=O)OC)C(=O)OC)C)C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
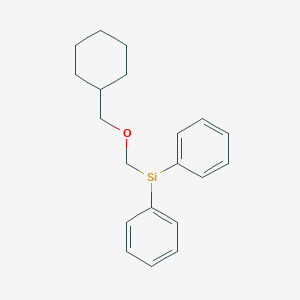
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
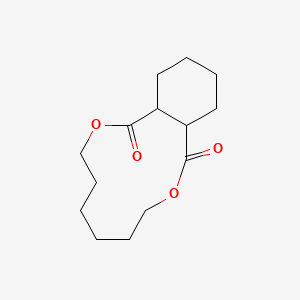
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
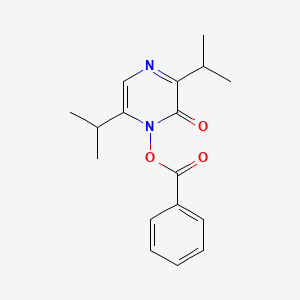
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
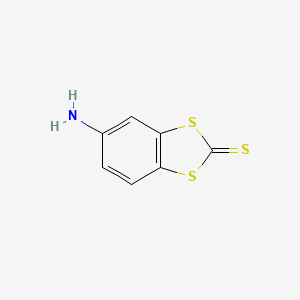

![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
